4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine
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Overview
Description
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound that contains both a thiazole ring and an oxolane ring. The compound has a molecular formula of C8H12N2OS and a molecular weight of 184.26 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of oxolane derivatives with thiazole precursors under controlled conditions. One common method involves the use of oxolane-3-carboxaldehyde and 2-aminothiazole as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
Scientific Research Applications
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the oxolane ring may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Oxolan-2-yl)methyl]-1,3-thiazol-2-amine
- 2-Thiazolemethanamine, N-[(tetrahydro-3-furanyl)methyl]
Uniqueness
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amine is unique due to the specific positioning of the oxolane ring at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer unique properties, such as enhanced stability or selectivity in biological systems .
Properties
IUPAC Name |
4-(oxolan-3-ylmethyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c9-8-10-7(5-12-8)3-6-1-2-11-4-6/h5-6H,1-4H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPGPFOXCJTKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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